Phenoxydiphenylphosphine

Description

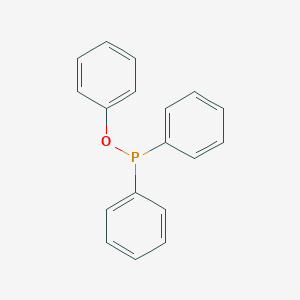

Structure

3D Structure

Properties

IUPAC Name |

phenoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDNYUVJHQABBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468332 | |

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-92-4 | |

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenoxydiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with increasing relevance in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on data relevant to researchers in drug development and materials science. This document compiles available data into structured tables and provides detailed experimental protocols for its key applications.

Core Chemical Properties

Phenoxydiphenylphosphine is a trivalent phosphorus compound characterized by a phenoxy group and two phenyl groups attached to the phosphorus atom. It is a colorless to yellow liquid at room temperature.

Table 1: Physical and Chemical Properties of Phenoxydiphenylphosphine

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅OP | [1][2] |

| Molecular Weight | 278.29 g/mol | [1] |

| CAS Number | 13360-92-4 | [1][2] |

| IUPAC Name | phenoxy(diphenyl)phosphane | [3] |

| Synonyms | Phenyl Diphenylphosphinite | [1] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Melting Point | 33-36 °C | [4] |

| Boiling Point | 170 °C at 2 mmHg (0.3 kPa) | [1][2][5] |

| Relative Density | 1.14 g/mL | [1] |

| Solubility | Data not available | [1] |

Synthesis and Reactivity

General Reactivity:

Phenoxydiphenylphosphine's reactivity is centered around the lone pair of electrons on the phosphorus atom, making it a good nucleophile and a ligand for transition metals. It is sensitive to air and moisture and should be handled under an inert atmosphere.

-

Oxidation: The phosphorus(III) center is susceptible to oxidation to form the corresponding phosphine oxide, phenoxydiphenylphosphine oxide.

-

Ligand for Catalysis: It can act as a ligand in various transition metal-catalyzed reactions, such as those involving ruthenium.

-

Mitsunobu Reaction: It is a key reagent in modified Mitsunobu reactions.

Spectroscopic Data

Detailed experimental spectra for phenoxydiphenylphosphine are not widely available in public databases. However, the expected spectral characteristics can be inferred from the structure and data on similar compounds.

Table 2: Expected Spectroscopic Characteristics of Phenoxydiphenylphosphine

| Spectroscopy | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-150 ppm) for the carbon atoms of the phenyl rings. The carbon atoms directly bonded to phosphorus will show coupling (J-P). |

| ³¹P NMR | A single resonance characteristic of a trivalent phosphinite. The chemical shift is expected in the region for P(OR)(Ar)₂ compounds. |

| IR Spectroscopy | Characteristic peaks for P-O-C stretching, P-Ph stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 278. The fragmentation pattern would likely involve the loss of the phenoxy group and phenyl groups. |

Experimental Protocols and Applications

One of the most significant applications of phenoxydiphenylphosphine is its use as a reagent in the modified Mitsunobu reaction, particularly for the synthesis of chiral tertiary thioethers.

Modified Mitsunobu Reaction for Thioether Synthesis

This reaction allows for the stereospecific conversion of hindered tertiary alcohols to thioethers with inversion of configuration.

Experimental Workflow Diagram:

References

An In-Depth Technical Guide to Phenoxydiphenylphosphine

An important clarification regarding the provided CAS number is necessary. The CAS number 1674-37-9 is assigned to Octanophenone , also known as 1-phenyloctan-1-one, and not Phenoxydiphenylphosphine.[1][2] The correct CAS number for Phenoxydiphenylphosphine is 13360-92-4 .[3]

This guide will proceed by focusing on the chemical requested, Phenoxydiphenylphosphine , using its correct chemical identifier. A brief overview of Octanophenone will be provided separately for clarification.

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound. It belongs to the phosphinite class of ligands, which are valuable in coordination chemistry and catalysis.

| Property | Data | Reference |

| IUPAC Name | phenoxy(diphenyl)phosphane | PubChem[3] |

| CAS Number | 13360-92-4 | PubChem[3] |

| Molecular Formula | C₁₈H₁₅OP | PubChem[3] |

| Molecular Weight | 278.3 g/mol | PubChem[3] |

| Appearance | Colorless liquid | (General knowledge for similar compounds) |

| Canonical SMILES | C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[3] |

| InChI Key | UPDNYUVJHQABBS-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Reactions

Synthesis

A common method for the synthesis of phosphinites such as phenoxydiphenylphosphine involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Phenoxydiphenylphosphine

-

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Phenol (PhOH)

-

Triethylamine (NEt₃) or other suitable base

-

Anhydrous diethyl ether or toluene as solvent

-

-

Procedure:

-

A solution of phenol and triethylamine in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath (0 °C).

-

Chlorodiphenylphosphine is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

-

Workflow for the Synthesis of Phenoxydiphenylphosphine

Caption: General synthesis workflow for Phenoxydiphenylphosphine.

Key Reactions

-

Oxidation: Phenoxydiphenylphosphine is susceptible to oxidation, forming the corresponding phosphinate, phenoxy(phenyl)phosphinate.

-

Arbuzov Reaction: As a phosphinite, it can undergo the Arbuzov reaction with alkyl halides to form phosphine oxides.

-

Ligand in Catalysis: Its primary application is as a ligand for transition metals in various catalytic reactions, such as cross-coupling reactions. The phosphorus atom's lone pair of electrons coordinates to the metal center.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of phenoxydiphenylphosphine.

| Spectroscopy Type | Expected Features |

| ³¹P NMR | A single resonance is expected. The chemical shift for phosphinites typically falls in a characteristic range. For similar phosphine oxides, the chemical shift can be around 45 ppm.[4] The exact shift is dependent on the solvent and concentration. |

| ¹H NMR | Complex multiplets would be observed in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. Integration of these signals would correspond to 15 protons. |

| ¹³C NMR | Multiple signals are expected in the aromatic region (typically 120-140 ppm). J-coupling between the phosphorus and carbon atoms of the phenyl rings attached to it would be observed, which is a characteristic feature.[5] |

| IR Spectroscopy | Characteristic absorption bands for P-O-C (aryl) stretching are expected, typically in the range of 1200-1250 cm⁻¹ and 995-1075 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 278.0860, corresponding to the molecular formula C₁₈H₁₅OP.[3] Fragmentation patterns would involve the loss of phenyl and phenoxy groups. |

Applications in Research and Drug Development

While direct applications of phenoxydiphenylphosphine in approved drugs are not prominent, phosphine oxides, which are derivatives, are gaining attention in medicinal chemistry.[7][8] The phosphine oxide group can act as a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates.[7][8]

-

Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous solubility of a parent drug molecule.[7]

-

Metabolic Stability: Incorporation of a phosphine oxide moiety can lead to improved metabolic stability.[7]

-

Bioisosteres: Phosphine oxides can be used as bioisosteres for other functional groups like amides or sulfonamides.[7]

-

Ligands in Synthesis: In drug development, the primary role of ligands like phenoxydiphenylphosphine is in the synthesis of complex organic molecules that are drug candidates or their intermediates. They are used in catalytic reactions that form key C-C or C-heteroatom bonds.

Potential Role in a Catalytic Cycle

References

- 1. Octanophenone | C14H20O | CID 74291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octanone, 1-phenyl- (CAS 1674-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Phenoxydiphenylphosphine | C18H15OP | CID 11543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 8. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxydiphenylphosphine: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of phenoxydiphenylphosphine, a versatile organophosphorus compound with significant applications in synthetic chemistry and as a structural motif in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its relevance in modern therapeutic design, exemplified by its core structure's presence in targeted cancer therapies.

Core Chemical and Physical Properties

Phenoxydiphenylphosphine, also known as phenoxy(diphenyl)phosphane, is a tertiary phosphine oxide precursor and a valuable ligand in catalysis. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Weight | 278.3 g/mol [1] |

| Molecular Formula | C₁₈H₁₅OP[1] |

| CAS Number | 13360-92-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 74-77 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

Synthesis of Phenoxydiphenylphosphine

A common and effective method for the synthesis of phenoxydiphenylphosphine involves the reaction of chlorodiphenylphosphine with a phenoxide salt. Below is a representative experimental protocol.

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Phenol (C₆H₅OH)

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

-

Filter funnel and Celite®

Procedure:

-

Preparation of Sodium Phenoxide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.

-

Reaction with Chlorodiphenylphosphine: Cool the sodium phenoxide solution back to 0 °C. Add chlorodiphenylphosphine (1.0 equivalent) dropwise via a syringe to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure phenoxydiphenylphosphine.

Applications in Drug Development and Catalysis

The phosphine oxide moiety, for which phenoxydiphenylphosphine is a precursor, is a key structural feature in several modern therapeutic agents. This functional group can act as a strong hydrogen bond acceptor, which can enhance the binding affinity of a drug to its target protein. Furthermore, the incorporation of a phosphine oxide group can improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.

A prominent example is brigatinib , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a receptor tyrosine kinase.[2][3] Aberrant ALK signaling, often due to chromosomal rearrangements resulting in fusion proteins like NPM-ALK, is a key driver in certain cancers, including non-small cell lung cancer (NSCLC).[4][5] Brigatinib, which features a dimethylphosphine oxide group, effectively inhibits ALK autophosphorylation and subsequently blocks downstream signaling pathways that promote cell proliferation and survival.[1][3][6]

The diagram below illustrates the simplified ALK signaling pathway and the mechanism of action of a phosphine oxide-containing inhibitor like brigatinib.

References

- 1. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 2. Brigatinib - Wikipedia [en.wikipedia.org]

- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. What is Brigatinib used for? [synapse.patsnap.com]

An In-depth Technical Guide to the NMR Data of Phenoxydiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for phenoxydiphenylphosphine (PPh₂OPh). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this compound. This document details the experimental protocols for acquiring NMR data and presents a thorough analysis of the ¹H, ¹³C, and ³¹P NMR spectra, with all quantitative data summarized in structured tables for ease of reference and comparison.

Introduction to Phenoxydiphenylphosphine and its Spectroscopic Analysis

Phenoxydiphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₁₅OP. It belongs to the class of phosphinites and is utilized in various chemical syntheses, including as a ligand in transition-metal catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. The presence of phosphorus (³¹P), in addition to protons (¹H) and carbon (¹³C), provides a unique spectroscopic signature that allows for detailed molecular characterization.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following section outlines a standard experimental protocol for the NMR analysis of phenoxydiphenylphosphine.

Sample Preparation

A solution of phenoxydiphenylphosphine is prepared by dissolving approximately 10-50 mg of the compound in a deuterated solvent, typically 0.5-0.7 mL of chloroform-d (CDCl₃). The concentration should be adjusted based on the specific NMR experiment and the sensitivity of the spectrometer. The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR spectra. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for optimal resolution and sensitivity.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are recorded with proton decoupling. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.0 ppm.

A general workflow for NMR data acquisition and processing is illustrated in the diagram below.

NMR Data Presentation and Interpretation

The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for phenoxydiphenylphosphine. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

Solvent: CDCl₃ Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.39 - 7.25 | m | 10H | Phenyl-H (P-Ph) |

| 7.21 | t, J = 7.8 Hz | 2H | p-Phenoxy-H |

| 7.01 | t, J = 7.4 Hz | 1H | m-Phenoxy-H |

| 6.95 | d, J = 8.1 Hz | 2H | o-Phenoxy-H |

Note: The aromatic region of the ¹H NMR spectrum of phenoxydiphenylphosphine displays complex multiplets due to the overlapping signals of the phenyl protons attached to the phosphorus atom and the protons of the phenoxy group.

¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 158.4 | d | J(C,P) = 9.5 | C-O (Phenoxy) |

| 138.2 | d | J(C,P) = 21.0 | ipso-C (P-Ph) |

| 130.3 | s | - | p-C (P-Ph) |

| 129.5 | s | - | p-C (Phenoxy) |

| 128.6 | d | J(C,P) = 6.8 | m-C (P-Ph) |

| 123.4 | s | - | m-C (Phenoxy) |

| 118.8 | d | J(C,P) = 11.2 | o-C (P-Ph) |

| 117.9 | d | J(C,P) = 1.9 | o-C (Phenoxy) |

Note: The carbon atoms of the phenyl rings exhibit characteristic doublet splittings due to coupling with the phosphorus nucleus. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms.

³¹P NMR Data

Solvent: CDCl₃ Reference: 85% H₃PO₄ (δ = 0.0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity |

| 116.5 | s |

Note: The ³¹P NMR spectrum of phenoxydiphenylphosphine shows a single resonance, consistent with the presence of a single phosphorus atom in the molecule.

Signaling Pathways and Logical Relationships

The structural information derived from the different NMR experiments is interconnected and provides a comprehensive picture of the molecular structure. The following diagram illustrates the logical relationship between the different NMR data types in the structural elucidation of phenoxydiphenylphosphine.

Conclusion

This technical guide has provided a detailed summary of the ¹H, ¹³C, and ³¹P NMR data for phenoxydiphenylphosphine, along with a standard experimental protocol for data acquisition. The tabulated data and the logical workflow diagram offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related organophosphorus compounds. The comprehensive NMR data presented herein serves as a reliable reference for the unambiguous identification and structural verification of phenoxydiphenylphosphine.

An In-depth Technical Guide to the Infrared Spectroscopy of Phenoxydiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with significance in synthetic chemistry, often utilized as a ligand in catalysis and as an intermediate in the synthesis of more complex molecules. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the expected infrared absorption characteristics of phenoxydiphenylphosphine, experimental protocols for spectral acquisition, and a summary of its key vibrational modes. Due to the limited availability of a publicly accessible experimental IR spectrum for phenoxydiphenylphosphine, this guide bases its analysis on the well-established vibrational frequencies of its constituent functional groups: the diphenylphosphino and phenoxy moieties.

Introduction to the Infrared Spectroscopy of Organophosphorus Compounds

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing information about its functional groups and bonding arrangements. In organophosphorus compounds like phenoxydiphenylphosphine, characteristic vibrations arise from the phosphorus-phenyl (P-Ph), phosphorus-oxygen (P-O), and carbon-oxygen (C-O) bonds, as well as from the aromatic rings.

Predicted Infrared Absorption Data for Phenoxydiphenylphosphine

The following table summarizes the expected major infrared absorption bands for phenoxydiphenylphosphine. These assignments are derived from the known spectral regions of related compounds, such as triphenylphosphine and various phenyl esters.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3080-3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the phenyl rings. |

| 1590-1570 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene rings. |

| 1485-1475 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene rings. |

| 1440-1430 | Strong | P-Ph Stretch | A characteristic and often intense band for phenylphosphines. |

| 1250-1200 | Strong | Asymmetric C-O-P Stretch | Associated with the stretching of the C-O bond of the phenoxy group linked to phosphorus. |

| 1100-1085 | Strong | P-Ph (in-plane bend) | Often referred to as an "X-sensitive" vibration of monosubstituted benzene rings where X is a heavy atom.[1] |

| 1030-1010 | Medium-Strong | Symmetric C-O-P Stretch | Involving the P-O bond of the phosphinite ester linkage. |

| 930-890 | Strong | P-O-C Stretch | Another key vibration of the phosphinite ester group. |

| 750-730 | Strong | C-H Out-of-Plane Bend | Characteristic of monosubstituted benzene rings (phenoxy group). |

| 700-680 | Strong | C-H Out-of-Plane Bend | Characteristic of monosubstituted benzene rings (diphenylphosphino group). |

Experimental Protocol for Acquiring the IR Spectrum

The following provides a general methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid organophosphorus compound like phenoxydiphenylphosphine.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Sample and KBr Preparation: Dry a small amount of phenoxydiphenylphosphine (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg) in an oven at 110°C for at least 2 hours to remove any moisture. Allow to cool in a desiccator.

-

Grinding: In a clean and dry agate mortar and pestle, grind the KBr to a fine powder. Add the phenoxydiphenylphosphine sample to the KBr and continue to grind until the mixture is homogeneous and has a fine, consistent texture.

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.

-

Data Processing: Process the resulting spectrum to label peaks and perform any necessary baseline corrections.

Alternative Sample Preparation (Nujol Mull):

For compounds that are sensitive to pressure or moisture, a Nujol (mineral oil) mull can be prepared.

-

Grind a small amount of the sample in an agate mortar.

-

Add a few drops of Nujol and continue to grind to form a smooth paste.

-

Spread the paste thinly and evenly between two KBr or NaCl plates.

-

Mount the plates in the spectrometer and acquire the spectrum. Note that the C-H stretching and bending bands from the Nujol will be present in the spectrum and must be accounted for.

Visualization of a Relevant Synthetic Pathway

The synthesis of phenoxydiphenylphosphine can be achieved through the reaction of chlorodiphenylphosphine with phenol in the presence of a base to neutralize the HCl byproduct. The following diagram illustrates this common synthetic route.

Caption: Synthetic route to phenoxydiphenylphosphine.

Conclusion

References

Phenoxydiphenylphosphine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

Phenoxydiphenylphosphine (CAS No. 13360-92-4), also known as Phenyl Diphenylphosphinite, is an organophosphorus compound utilized in various research and synthetic applications.[1] Understanding its properties and adhering to strict safety and handling protocols is crucial to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for phenoxydiphenylphosphine.

Hazard Identification and Classification

According to the Safety Data Sheet provided by TCI America, phenoxydiphenylphosphine is not classifiable as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200) and WHMIS 2015.[1] Consequently, it does not have assigned hazard pictograms or a signal word.[1] However, the absence of a formal hazard classification does not imply that the substance is entirely benign. As with any laboratory chemical, appropriate caution and protective measures are warranted.

Physical and Chemical Properties

A summary of the key physical and chemical properties of phenoxydiphenylphosphine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13360-92-4 | [1] |

| Molecular Formula | C18H15OP | [1] |

| Molecular Weight | 278.29 g/mol | [1] |

| Appearance | Data not available | |

| Odor | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Toxicology and Health Effects

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and maintain the stability of phenoxydiphenylphosphine.

Engineering Controls

-

Work in a well-ventilated area.[1]

-

Use a local exhaust ventilation system if vapor or aerosol generation is likely.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator.

Hygiene Measures

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release

-

Spill:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 5.2).

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Wash the spill area thoroughly with soap and water.

-

First Aid Measures

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Move the person to fresh air and keep them comfortable for breathing.

-

If you feel unwell, get medical advice/attention.[1]

-

-

Ingestion:

Fire and Explosion Hazards

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Specific Hazards: Upon combustion or at high temperatures, phenoxydiphenylphosphine may decompose to generate poisonous fumes, including carbon oxides and phosphates.[1] Closed containers may explode when heated.[1]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Information on incompatible materials is not specified in the available SDS. However, as a general precaution for organophosphorus compounds, avoid strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.[1]

Experimental Protocols and Workflows

Logical Workflow for Handling a Phenoxydiphenylphosphine Spill

Caption: A logical workflow for responding to a phenoxydiphenylphosphine spill.

References

Phenoxydiphenylphosphine: A Technical Guide to Its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility profile of phenoxydiphenylphosphine. Due to a lack of publicly available quantitative solubility data for phenoxydiphenylphosphine, this document provides a qualitative assessment based on the known properties of structurally similar organophosphine compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate specific data as required.

Core Executive Summary

Predicted Solubility Profile

Based on the properties of related compounds such as triphenylphosphine and diphenylphosphine, the solubility of phenoxydiphenylphosphine can be inferred. Metal phosphine complexes are generally lipophilic and demonstrate good solubility in organic solvents.[1]

Table 1: Predicted Qualitative Solubility of Phenoxydiphenylphosphine

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Benzene, Hexane | Soluble | "Like dissolves like" principle; the aryl groups of phenoxydiphenylphosphine are nonpolar. Triphenylphosphine is soluble in these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Chloroform, Dichloromethane | Soluble | These solvents can interact with the polar P-O bond and the phenyl rings. Triphenylphosphine is soluble in these solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly Soluble to Soluble | Solubility is expected to increase with temperature. Triphenylphosphine is soluble in ethanol. |

| Aqueous Solutions | Water | Insoluble | The hydrophobic nature of the diphenylphosphino and phenoxy groups suggests very low water solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for phenoxydiphenylphosphine, standardized experimental methods can be employed. The following protocols are widely accepted for determining the solubility of solid compounds in various solvents.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Experimental Workflow:

Caption: Gravimetric method for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of phenoxydiphenylphosphine to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the withdrawn sample under reduced pressure or gentle heating.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility based on the mass of the residue and the volume of the solution withdrawn.

Dynamic (Laser Monitoring) Method

This method is suitable for determining the temperature-dependent solubility.

Logical Relationship of the Dynamic Method:

Caption: Principle of the dynamic laser monitoring method.

Detailed Protocol:

-

Suspension Preparation: Prepare a suspension of phenoxydiphenylphosphine in the chosen solvent with a known concentration.

-

Heating and Monitoring: Gradually heat the suspension at a controlled rate while continuously passing a laser beam through it.

-

Dissolution Point Determination: The point at which all the solid dissolves is marked by a sharp increase in the laser light transmission.

-

Temperature Recording: The temperature at which this sudden increase in transmission occurs is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat the process for different concentrations to construct a solubility curve as a function of temperature.

Safety and Handling

Appropriate safety measures are crucial when handling organophosphine compounds.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or fumes.[3]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

Conclusion

While specific quantitative solubility data for phenoxydiphenylphosphine remains to be published, a strong qualitative understanding can be derived from the behavior of analogous aryl phosphines. This guide provides a predictive framework for its solubility and detailed experimental protocols for its precise determination. Researchers are encouraged to use these methods to generate in-house data to support their specific applications in drug development and other scientific endeavors.

References

The Advent of Phenoxydiphenylphosphine: A Technical Guide to its Core Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the foundational discovery, synthesis, and characterization of phenoxydiphenylphosphine (C₁₈H₁₅OP) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the chemical properties, experimental protocols, and potential applications of this organophosphorus compound, also known by its synonym, Phenyl Diphenylphosphinite.

The discovery of esters of phosphinous acids, including phenoxydiphenylphosphine, can be traced back to the mid-20th century. A key patent from 1956 outlines a general process for the production of these esters, marking a significant period in the exploration of organophosphorus chemistry. This guide delves into the historical context of its first synthesis, providing a foundational understanding of its place within the broader class of phosphine ligands.

Synthesis and Mechanism

The primary route to synthesizing phenoxydiphenylphosphine involves the reaction of chlorodiphenylphosphine with phenol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for this synthesis is provided below, offering a reproducible method for laboratory preparation.

Experimental Protocol: Synthesis of Phenoxydiphenylphosphine

Materials:

-

Chlorodiphenylphosphine

-

Phenol

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol in anhydrous diethyl ether.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether from the dropping funnel to the stirred mixture under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude phenoxydiphenylphosphine.

-

Further purification can be achieved by vacuum distillation or column chromatography.

The logical workflow for this synthesis can be visualized as follows:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for phenoxydiphenylphosphine.

| Property | Value |

| Molecular Formula | C₁₈H₁₅OP |

| Molecular Weight | 278.29 g/mol |

| CAS Number | 13360-92-4 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~155-157 °C at 0.1 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 7.0-7.5 (m, 15H) |

| ¹³C NMR (CDCl₃, ppm) | Specific shifts for phenyl rings |

| ³¹P NMR (CDCl₃, ppm) | ~100-110 ppm |

| Mass Spectrum (EI) | m/z 278 (M⁺) |

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of phenoxydiphenylphosphine is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the fifteen protons of the three phenyl rings.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the carbon atoms of the phenyl rings. The carbon atoms directly bonded to phosphorus will exhibit coupling (J-coupling), providing valuable structural information.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine compounds. Phenoxydiphenylphosphine is expected to show a single resonance in the range of 100-110 ppm, characteristic of a trivalent phosphorus atom in this chemical environment.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of phenoxydiphenylphosphine. The electron ionization (EI) mass spectrum will typically show a prominent molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further confirmation of the structure.

Signaling Pathways and Applications in Catalysis

Phenoxydiphenylphosphine, as a phosphine ligand, has the potential to be utilized in various transition metal-catalyzed reactions. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a metal-phosphine complex. These complexes are central to many catalytic cycles.

The electronic and steric properties of the phenoxy group can influence the reactivity and selectivity of the catalyst. While specific applications of phenoxydiphenylphosphine in catalysis are not as extensively documented as some other phosphine ligands, its structural similarity to other effective ligands suggests its potential in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] The development of novel catalysts is an active area of research, and the unique properties of phenoxydiphenylphosphine may offer advantages in specific transformations.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of phenoxydiphenylphosphine. The detailed protocols and compiled data aim to facilitate further investigation into this intriguing organophosphorus compound.

References

Phenoxydiphenylphosphine: An Exploration of its Presumed Early Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the chemical formula (C₆H₅)₂POC₆H₅. While its modern applications are situated within the broader context of ligand development for catalysis and as a reagent in organic synthesis, a detailed historical record of its specific early applications is not prominently documented in readily available scientific literature. This guide, therefore, aims to provide a comprehensive overview of the likely, albeit inferred, early uses of phenoxydiphenylphosphine by examining the foundational principles of organophosphorus chemistry during the mid-20th century. The experimental protocols and quantitative data presented are representative of the types of reactions where a phosphinite like phenoxydiphenylphosphine would have been employed, based on the broader understanding of the chemistry of its contemporaries.

Core Concepts in Early Organophosphorus Chemistry

The mid-20th century was a period of significant discovery in organophosphorus chemistry. The pioneering work on the formation of carbon-phosphorus bonds and the reactivity of trivalent phosphorus compounds laid the groundwork for many synthetic transformations.[1] Key reactions developed during this era, such as the Arbuzov and Wittig reactions, fundamentally changed the landscape of organic synthesis.[2][3]

Phosphinites, the class of compounds to which phenoxydiphenylphosphine belongs, were recognized for the reactivity of the P-O-C linkage and the nucleophilic nature of the phosphorus atom.

Inferred Early Applications and Methodologies

Based on the chemical properties of phosphinites and the context of early organophosphorus chemistry, the primary applications of phenoxydiphenylphosphine would have likely revolved around its use as a precursor to other organophosphorus compounds and as a reagent in specific named reactions.

The Michaelis-Arbuzov Reaction

One of the most fundamental reactions in organophosphorus chemistry is the Michaelis-Arbuzov reaction, which is used to form a phosphorus-carbon bond. While traditionally associated with phosphites, phosphinites also undergo this reaction.

Experimental Protocol (Representative):

A mixture of phenoxydiphenylphosphine (1 equivalent) and an alkyl halide (e.g., methyl iodide, 1.1 equivalents) would be heated, typically without a solvent or in a high-boiling inert solvent. The reaction proceeds through a quasi-phosphonium intermediate which then rearranges to the corresponding phosphine oxide.

Generalized Reaction Scheme:

Quantitative Data (Illustrative):

The following table presents hypothetical yield data for the Arbuzov reaction with various alkyl halides, based on typical outcomes for similar phosphinites.

| Alkyl Halide (R-X) | Reaction Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Methyl Iodide | 100-120 | 2-4 | 85-95 |

| Ethyl Bromide | 120-140 | 4-6 | 70-85 |

| Benzyl Chloride | 130-150 | 3-5 | 80-90 |

Precursor to Phosphine Ligands

Phenoxydiphenylphosphine could have served as a precursor for the synthesis of tertiary phosphines. The phenoxy group can be displaced by a nucleophile, such as an organometallic reagent.

Experimental Protocol (Representative):

Phenoxydiphenylphosphine (1 equivalent) would be dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF). A Grignard reagent or an organolithium reagent (e.g., phenyllithium, 1.1 equivalents) would be added dropwise at a low temperature (e.g., 0 °C). After the addition, the reaction mixture would be allowed to warm to room temperature and stirred for several hours. Aqueous workup would then yield the tertiary phosphine.

Generalized Workflow:

Potential Use as a Polymer Additive

Given that phosphites were investigated as antioxidants and stabilizers for polymers in the mid-20th century, it is plausible that phenoxydiphenylphosphine could have been explored for similar purposes.[4] In this role, it would function as a secondary antioxidant, decomposing hydroperoxides that are formed during the auto-oxidation of polymers.

Conclusion

While specific, documented early applications of phenoxydiphenylphosphine are scarce in the historical chemical literature, its chemical nature as a phosphinite places it within the context of foundational synthetic transformations in organophosphorus chemistry. The Michaelis-Arbuzov reaction and its use as a precursor to tertiary phosphines represent the most probable, albeit inferred, early applications of this compound. The lack of extensive early literature on phenoxydiphenylphosphine may suggest that other phosphine derivatives with more favorable reactivity or stability profiles were more commonly employed by synthetic chemists of that era. Further archival research into patent literature and less-digitized chemical journals from the mid-20th century may yet uncover more specific details of its early history.

References

Methodological & Application

Application Notes and Protocols for the Use of Phenoxydiphenylphosphine in the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry. However, the classical Mitsunobu protocol, which typically employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), often fails when applied to sterically hindered substrates, particularly tertiary alcohols. To address this limitation, a modified procedure utilizing phenoxydiphenylphosphine as the phosphine component has been developed. This approach, pioneered by Mukaiyama and Kuroda, has proven effective for the stereospecific synthesis of esters and other derivatives from chiral tertiary alcohols.[1]

These application notes provide a comprehensive overview of the use of phenoxydiphenylphosphine in the Mitsunobu reaction, including its advantages, a detailed reaction mechanism, experimental protocols, and quantitative data for various substrates.

Advantages of Phenoxydiphenylphosphine in the Mitsunobu Reaction

The primary advantage of substituting triphenylphosphine with phenoxydiphenylphosphine is the successful application of the Mitsunobu reaction to sterically hindered tertiary alcohols.[1] The conventional PPh₃/DEAD system is generally unreactive with these substrates. The use of phenoxydiphenylphosphine in conjunction with an oxidant like DEAD allows for the condensation of tertiary alcohols with various nucleophiles, proceeding with a clean inversion of configuration. This opens up new synthetic pathways for the preparation of complex chiral molecules.

Reaction Mechanism

The reaction is proposed to proceed through a different pathway than the classic Mitsunobu reaction. A plausible mechanism involves the initial formation of a betaine from the reaction of phenoxydiphenylphosphine and DEAD. This betaine then reacts with the nucleophile (e.g., a carboxylic acid) to form a phosphonium salt. The alcohol subsequently attacks the phosphorus atom of this salt, leading to the formation of a key alkoxyphosphonium salt intermediate. Finally, the nucleophile attacks the carbon atom of the activated alcohol from the backside, resulting in the desired product with inverted stereochemistry and the formation of phenoxydiphenylphosphine oxide.[2]

Caption: Proposed mechanism of the Mitsunobu reaction with phenoxydiphenylphosphine.

Quantitative Data

The following tables summarize the yields of inverted esters obtained from the reaction of various chiral tertiary alcohols with 2-nitrobenzoic acid using phenoxydiphenylphosphine and DEAD.

Table 1: Esterification of Tertiary Alcohols with 2-Nitrobenzoic Acid

| Entry | Tertiary Alcohol | Product | Yield (%) |

| 1 | (S)-(-)-Linalool | (R)-(+)-Linalyl 2-nitrobenzoate | 85 |

| 2 | (R)-(+)-Terpinen-4-ol | (S)-(-)-Terpinen-4-yl 2-nitrobenzoate | 91 |

| 3 | 1-Adamantanol | 1-Adamantyl 2-nitrobenzoate | 94 |

| 4 | 2-Methyl-1-phenylpropan-2-ol | 2-Methyl-1-phenylprop-2-yl 2-nitrobenzoate | 89 |

Reaction Conditions: Alcohol (1.0 mmol), 2-nitrobenzoic acid (1.2 mmol), phenoxydiphenylphosphine (1.2 mmol), DEAD (1.2 mmol) in toluene at room temperature.

Experimental Protocols

General Procedure for the Esterification of a Tertiary Alcohol

This protocol is a general guideline for the Mitsunobu reaction of a tertiary alcohol with a carboxylic acid using phenoxydiphenylphosphine and DEAD.

Materials:

-

Tertiary alcohol

-

Carboxylic acid (e.g., 2-nitrobenzoic acid)

-

Phenoxydiphenylphosphine (PhOPPh₂)

-

Diethyl azodicarboxylate (DEAD)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon inlet)

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of the tertiary alcohol (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous toluene (5 mL per mmol of alcohol) under an inert atmosphere (nitrogen or argon), add phenoxydiphenylphosphine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired inverted ester.

Experimental Workflow Diagram

References

Application Notes and Protocols for Phenoxydiphenylphosphine in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phenoxydiphenylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document outlines the ligand's potential applications, presents a detailed experimental protocol, and includes visualizations to aid in understanding the reaction workflow and catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the Suzuki-Miyaura reaction is profoundly influenced by the choice of ligand coordinated to the palladium catalyst.

Phenoxydiphenylphosphine (also known as phenyl diphenylphosphinite) is a phosphinite ligand that has shown utility in forming highly active palladium catalysts for Suzuki coupling. Phosphinite-based palladium complexes have demonstrated high activity, particularly in the coupling of sterically hindered and electronically deactivated aryl bromides. The use of phenoxydiphenylphosphine offers a valuable tool for chemists seeking to overcome challenging coupling reactions. While extensive standardized protocols for a broad range of substrates are not widely documented, this guide provides a solid foundation for its application based on existing literature for related phosphinite systems and general best practices in cross-coupling catalysis.

Key Applications

-

Synthesis of Complex Biaryls: The palladium/phenoxydiphenylphosphine catalytic system is anticipated to be effective for the synthesis of sterically hindered and electronically diverse biaryl compounds, which are common scaffolds in medicinal chemistry.

-

Coupling of Heteroaryl Substrates: This ligand can be employed in the cross-coupling of aryl or vinyl halides/triflates with heteroarylboronic acids, providing access to a wide range of heterocyclic compounds.

-

Fine Chemical Synthesis: The high catalytic activity associated with phosphinite ligands makes this system suitable for the efficient synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation: Expected Performance and Substrate Scope

The following tables provide an illustrative overview of the expected performance of the phenoxydiphenylphosphine ligand in Suzuki-Miyaura coupling with various substrates. The data presented here is a hypothetical representation based on the known reactivity of similar phosphinite ligands and is intended to serve as a guide for reaction optimization.

Table 1: Cross-Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90-95 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85-90 |

| 5 | 2-Bromotoluene | 2-Methylbiphenyl | 80-85 |

| 6 | 1-Bromo-2,4,6-trimethylbenzene | 2,4,6-Trimethylbiphenyl | 75-80 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), phenoxydiphenylphosphine (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.

Table 2: Cross-Coupling of 4-Bromotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | >95 |

| 3 | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methylbiphenyl | 90-95 |

| 4 | 3-Thiopheneboronic acid | 4-Methyl-4'-(3-thienyl)biphenyl | 85-90 |

| 5 | 2-Naphthylboronic acid | 4-Methyl-4'-(2-naphthyl)biphenyl | 80-85 |

Reaction Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), phenoxydiphenylphosphine (2 mol%), K₃PO₄ (2.0 mmol), Dioxane, 100 °C, 12 h.

Experimental Protocols

The following protocols provide a general framework for conducting a Suzuki-Miyaura cross-coupling reaction using phenoxydiphenylphosphine as a ligand. Optimization of the palladium precursor, solvent, base, and temperature may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phenoxydiphenylphosphine

-

Aryl bromide

-

Arylboronic acid

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and phenoxydiphenylphosphine (0.02 mmol, 2 mol%) to a dry Schlenk flask.

-

Add 2 mL of anhydrous solvent and stir the mixture at room temperature for 15-20 minutes.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the remaining solvent (to a total volume of 5 mL). If using a biphasic system, add the appropriate amount of degassed water (e.g., Toluene/H₂O 4:1).

-

Seal the flask and purge with an inert gas for 5-10 minutes.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The phenoxydiphenylphosphine ligand (L) plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Disclaimer: The information provided in these application notes is intended for guidance and should be used by qualified professionals. Reaction conditions may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Use of Phenoxydiphenylphosphine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxydiphenylphosphine (PhOPPh₂) is an organophosphorus compound with potential, though not widely conventional, applications in peptide synthesis. While not a standard off-the-shelf coupling reagent, its structural and chemical properties, analogous to other well-established phosphorus-based reagents, suggest its utility in several key areas of peptide chemistry. These application notes provide a theoretical framework and practical protocols for the use of phenoxydiphenylphosphine as a direct coupling reagent for sterically hindered amino acids, as a precursor for novel phosphonium salt coupling reagents, and in specialized applications such as peptide cyclization.

The primary advantage of exploring reagents like phenoxydiphenylphosphine lies in the potential for novel reactivity, particularly in the synthesis of complex or sterically demanding peptide sequences where standard reagents may fall short. However, researchers should be aware of the potential challenges, primarily the formation of the corresponding phosphine oxide byproduct, which can complicate product purification.

Potential Applications and Mechanisms

Direct Coupling Reagent for Sterically Hindered Peptides

Drawing an analogy from diphenyl phosphite, which has been shown to be effective in coupling sterically hindered amino acids, phenoxydiphenylphosphine can be postulated to function as a direct coupling reagent.[1][2] The reaction likely proceeds through the formation of a reactive phosphonium intermediate upon activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine component of the incoming amino acid.

The proposed mechanism involves the activation of the N-protected amino acid's carboxyl group by phenoxydiphenylphosphine in the presence of a mild base, forming an acyloxyphosphonium salt. This intermediate is a highly activated species, facilitating the subsequent aminolysis to form the peptide bond and phenoxydiphenylphosphine oxide as a byproduct.

Caption: Proposed mechanism for direct peptide coupling using phenoxydiphenylphosphine.

Precursor for Phosphonium Salt Reagents

A more established application for phosphines in peptide synthesis is their use as precursors for phosphonium salt coupling reagents. Reagents like BOP, PyBOP, and PyAOP are derived from tris(dimethylamino)phosphine or tripyrrolidinophosphine.[3][4][5] It is chemically plausible to synthesize a novel phenoxy-containing phosphonium salt from phenoxydiphenylphosphine.

A hypothetical reagent, (Benzotriazol-1-yloxy)phenoxy-diphenylphosphonium hexafluorophosphate (PhO-BOP), could be synthesized by reacting phenoxydiphenylphosphine with a suitable benzotriazole derivative in the presence of a halogenating agent and a hexafluorophosphate salt. This new reagent would then function similarly to other onium salts, activating the carboxylic acid to form a highly reactive OBt-ester, which rapidly couples with the amine component.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

Application Notes and Protocols for the Staudinger Reaction Utilizing Phenoxydiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger reaction is a cornerstone of organic synthesis, enabling the mild and efficient reduction of organic azides to primary amines.[1][2] This reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of an azide with a trivalent phosphine, which is subsequently hydrolyzed to the corresponding amine and phosphine oxide.[2][3] While triphenylphosphine is the most commonly employed phosphine, the use of other phosphines, such as phenoxydiphenylphosphine, offers potential advantages in terms of reactivity and product purification.[4] Trivalent phosphorus compounds bearing O-aryl groups are known to participate in the Staudinger reaction.

This document provides a detailed protocol for performing a Staudinger reaction with phenoxydiphenylphosphine, based on established general procedures for this transformation. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The Staudinger reaction with phenoxydiphenylphosphine follows a well-established two-step mechanism. The first step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the organic azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of nitrogen gas (N₂) to form a stable iminophosphorane (aza-ylide). In the second step, this intermediate is hydrolyzed with water to yield the primary amine and phenoxydiphenylphosphine oxide.

A schematic of the reaction mechanism and the general experimental workflow are depicted below.

Figure 1. Mechanism of the Staudinger reaction with phenoxydiphenylphosphine.

Figure 2. General experimental workflow for the Staudinger reaction.

Experimental Protocol

This protocol provides a general procedure for the reduction of an organic azide to a primary amine using phenoxydiphenylphosphine. The reaction conditions may require optimization for specific substrates.

Materials:

-

Organic azide

-

Phenoxydiphenylphosphine

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq.) in a suitable anhydrous solvent such as THF or diethyl ether (approximately 0.1-0.5 M concentration).

-

Addition of Phosphine: To the stirred solution, add phenoxydiphenylphosphine (1.0-1.2 eq.) portion-wise at room temperature. The addition may be accompanied by the evolution of nitrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS for the disappearance of the starting azide and the formation of the iminophosphorane intermediate. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Hydrolysis: Once the formation of the iminophosphorane is complete, add water (5-10 eq.) to the reaction mixture to facilitate hydrolysis. Stir vigorously for an additional 1-2 hours at room temperature.

-

Work-up:

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

To the residue, add a suitable organic solvent for extraction (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude primary amine by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the phenoxydiphenylphosphine oxide byproduct.

-

Characterization: Characterize the purified primary amine by standard analytical techniques (NMR, IR, Mass Spectrometry).

Quantitative Data Summary

The following table provides representative data for the Staudinger reaction based on typical conditions reported for similar phosphines. Note that these values are illustrative and may vary for reactions with phenoxydiphenylphosphine.

| Parameter | Value | Notes |

| Reactant Ratio | ||

| Organic Azide | 1.0 eq. | Limiting reagent. |

| Phenoxydiphenylphosphine | 1.0 - 1.2 eq. | A slight excess ensures complete consumption of the azide. |

| Water | 5 - 10 eq. | Ensures complete hydrolysis of the iminophosphorane. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF or Et₂O | Other aprotic solvents can also be used. |

| Temperature | Room Temperature | Mild conditions are a key advantage of this reaction. |

| Reaction Time | 2 - 24 hours | Highly dependent on the electronic and steric nature of the azide. |

| Expected Outcome | ||

| Yield | Generally high (>90%) | The Staudinger reaction is known for its high efficiency. |

Applications in Drug Development and Organic Synthesis

The Staudinger reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of primary amines, which are common functionalities in a vast array of pharmaceuticals.[5] The mild and chemoselective nature of this reaction allows for its application in complex molecular scaffolds without affecting other sensitive functional groups.

Furthermore, the iminophosphorane intermediate can be trapped by various electrophiles in a process known as the Staudinger ligation, which is a powerful bioorthogonal reaction for labeling and modifying biomolecules.[6][7] While phenoxydiphenylphosphine is not the standard reagent for Staudinger ligation, its potential in this area remains an avenue for exploration. The aza-Wittig reaction, where the iminophosphorane reacts with an aldehyde or ketone to form an imine, is another important synthetic application.[8]

Safety Precautions

-

Organic azides are potentially explosive and should be handled with care. Avoid heating and friction. It is advisable to work behind a safety shield.

-

Phenoxydiphenylphosphine is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

Follow standard laboratory safety procedures when working with organic solvents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 3. Staudinger Reaction [organic-chemistry.org]

- 4. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides [mdpi.com]

- 5. Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles | Poster Board #3353 - American Chemical Society [acs.digitellinc.com]

- 6. surfacesciencewestern.com [surfacesciencewestern.com]

- 7. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Phosphinite Ligands in Palladium-Catalyzed Cross-Coupling Reactions

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. This document aims to provide detailed application notes and protocols for the use of phosphinite ligands, specifically focusing on phenoxydiphenylphosphine and its analogues, in palladium-catalyzed cross-coupling reactions.

It is important to note that a comprehensive search of the scientific literature reveals a notable scarcity of specific applications and detailed experimental protocols for phenoxydiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. Therefore, to fulfill the core requirements of this document, we will provide a detailed overview and protocol for a closely related and well-documented phosphinite ligand: 2-(diphenylphosphinoxy)naphthyl . This ligand shares the core P-O-Ar functionality of phenoxydiphenylphosphine and its application in the Suzuki-Miyaura cross-coupling will serve as a representative example for the broader class of phosphinite ligands.

The Role of Phosphinite Ligands in Palladium-Catalyzed Cross-Coupling

Phosphinite ligands, with the general formula R₂P(OR'), offer a unique electronic and steric profile compared to more common phosphine ligands (PR₃). The presence of the oxygen atom attached to the phosphorus center influences the ligand's properties in several ways:

-

Electronic Effects: The electronegative oxygen atom can withdraw electron density from the phosphorus atom, making the phosphinite a weaker σ-donor and a potentially better π-acceptor compared to analogous trialkyl- or triarylphosphines. This modulation of electronic properties can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

-

Steric Effects: The steric bulk of the phosphinite ligand can be readily tuned by modifying the substituents on both the phosphorus atom and the oxygen atom. This allows for fine-tuning of the catalyst's reactivity and selectivity.

-

Stability: Phosphinite ligands can offer a balance of reactivity and stability to the palladium catalyst, preventing the formation of inactive palladium black.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. The use of the phosphinite ligand 2-(diphenylphosphinoxy)naphthyl in combination with a palladium precursor has been shown to be effective for this transformation.[1]

Quantitative Data Presentation

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid using a Pd(OAc)₂/2-(diphenylphosphinoxy)naphthyl catalytic system.[1]

| Entry | Aryl Halide | Product | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | RT | 12 | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | RT | 12 | 92 |

| 3 | Bromobenzene | Biphenyl | RT | 12 | 90 |

| 4 | 4-Chlorotoluene | 4-Methylbiphenyl | 60 | 24 | 85 |

| 5 | 4-Chloroanisole | 4-Methoxybiphenyl | 60 | 24 | 82 |

Experimental Protocols

Synthesis of 2-(diphenylphosphinoxy)naphthyl Ligand

A facile synthesis of the 2-(diphenylphosphinoxy)naphthyl ligand can be achieved through the reaction of 2-naphthol with chlorodiphenylphosphine in the presence of a base.[1]

Materials:

-

2-Naphthol

-